(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol
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Overview
Description
(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound characterized by the presence of an oxazolidine ring and a tetradecyl group. This compound is known for its unique structural features, which include two hydroxyl groups attached to the oxazolidine ring. It is used in various applications due to its surfactant properties, making it useful in the creation of stable emulsions and foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with formaldehyde and tetradecylamine. This reaction proceeds through a Schiff base reaction, where the amino group reacts with formaldehyde to form an imine intermediate, which then cyclizes to form the oxazolidine ring . The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amino alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its ability to interact with various molecular targets. The oxazolidine ring can form stable complexes with metal ions, which can be used in the detection and quantification of these ions in biological and environmental samples . The tetradecyl group provides hydrophobic properties, allowing the compound to reduce surface tension and stabilize emulsions and foams .
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Similar structure but with a pyridine ring instead of a tetradecyl group.
(3-Phenyl-1,2,4-oxadiazole): Contains an oxadiazole ring instead of an oxazolidine ring.
Uniqueness
(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its combination of an oxazolidine ring and a long hydrophobic tetradecyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it highly effective as a surfactant and in forming stable emulsions and foams .
Properties
CAS No. |
651291-20-2 |
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Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-tetradecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-20-19(15-21,16-22)17-23-18/h18,20-22H,2-17H2,1H3 |
InChI Key |
VHVPRMXKBKBRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1NC(CO1)(CO)CO |
Origin of Product |
United States |
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